3-Hydroxypyridine-D5
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Overview
Description
3-Hydroxypyridine-D5 is a deuterated form of 3-hydroxypyridine, where five hydrogen atoms are replaced by deuterium. This compound is a valuable pyridine derivative, often used in scientific research due to its unique properties and applications. Pyridine derivatives, including 3-hydroxypyridine, are important in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-hydroxypyridine involves the hydrolysis of 3-chloropyridine. The process includes dissolving 3-chloropyridine in a solvent, heating it to 130-140°C, and adding a basic hydroxide batch by batch. After the reaction, the solvent is removed, and the product is purified through distillation .
Another method involves the pyridinization of bio-based furfural using a Raney iron catalyst. This method is more environmentally friendly and involves the activation of the aldehyde group of furfural, resulting in a yield of 18.2% of 3-hydroxypyridine at 120°C with ammonia as the nitrogen source .
Industrial Production Methods
The industrial production of 3-hydroxypyridine typically follows the hydrolysis method due to its simplicity and scalability. The reaction conditions are mild, and the process is suitable for large-scale production. The raw materials are relatively inexpensive, making this method cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyridine-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-pyridone.
Reduction: Reduction reactions can convert it into different hydroxypyridine derivatives.
Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Hydroxypyridine-D5 has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: It is investigated for its antioxidant properties and potential use in treating neurodegenerative diseases.
Industry: This compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxypyridine-D5 involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of monoamine oxidase, an enzyme involved in the catabolism of neurotransmitters. This modulation can lead to changes in neurotransmitter levels, affecting mood and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypyridine-D5: Another deuterated pyridine derivative with similar properties but different positional isomerism.
3-Pyridinol: The non-deuterated form of 3-hydroxypyridine.
3-Pyridone: An oxidized form of 3-hydroxypyridine.
Uniqueness
3-Hydroxypyridine-D5 is unique due to its deuterium content, which makes it useful in studies involving isotopic labeling. This property allows researchers to trace the compound’s metabolic pathways and interactions more accurately compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C5H5NO |
---|---|
Molecular Weight |
100.13 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-deuteriooxypyridine |
InChI |
InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H/i1D,2D,3D,4D/hD |
InChI Key |
GRFNBEZIAWKNCO-HXRFYODMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])O[2H])[2H] |
Canonical SMILES |
C1=CC(=CN=C1)O |
Origin of Product |
United States |
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